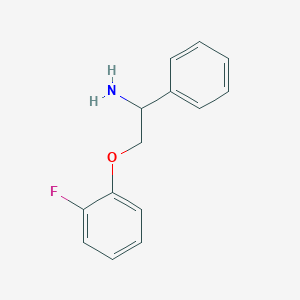

1-(2-Amino-2-phenylethoxy)-2-fluorobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14FNO |

|---|---|

Molecular Weight |

231.26 g/mol |

IUPAC Name |

2-(2-fluorophenoxy)-1-phenylethanamine |

InChI |

InChI=1S/C14H14FNO/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11/h1-9,13H,10,16H2 |

InChI Key |

YQMXYMOZEVGKEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(COC2=CC=CC=C2F)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-fluorophenoxy)-1-phenylethanamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2-fluorophenoxy)-1-phenylethanamine, a substituted phenethylamine derivative of interest to researchers in neuropharmacology and medicinal chemistry. While direct pharmacological data on this specific molecule is limited in public literature, its structural similarity to a well-established class of psychoactive compounds suggests its potential as a modulator of monoamine neurotransmitter systems. This document consolidates all available chemical data, presents a detailed, plausible synthetic pathway with step-by-step protocols, discusses methods for analytical characterization, and provides an expert analysis of its likely pharmacological profile based on established structure-activity relationships within the phenethylamine class. This guide is intended for researchers, scientists, and drug development professionals seeking to understand, synthesize, and evaluate this and related compounds.

Chemical Identity and Properties

2-(2-fluorophenoxy)-1-phenylethanamine is a chiral organic compound belonging to the phenethylamine class. The structure features a phenethylamine backbone with a 2-fluorophenoxy substituent at the beta (β) position. This modification, particularly the introduction of a fluorine atom, is a common strategy in medicinal chemistry to alter a molecule's metabolic stability, lipophilicity, and receptor binding affinity.

Nomenclature and Structure

-

Systematic IUPAC Name: 2-(2-fluorophenoxy)-1-phenylethan-1-amine

-

Common Synonyms: 2-(2-fluorophenoxy)-1-phenylethylamine

-

Common Form: Primarily available and documented as its hydrochloride salt.

-

CAS Number (HCl Salt): 1171091-08-9[1]

-

CAS Number (Free Base): Not assigned or not commonly available.

-

Chemical Structure (Free Base): (Illustrative)

Physicochemical Properties

The properties listed below are for the hydrochloride salt (CAS: 1171091-08-9), as this is the most documented form.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅ClFNO | Sigma-Aldrich[1] |

| Molecular Weight | 267.73 g/mol | Sigma-Aldrich[1] |

| Physical Form | Powder | Sigma-Aldrich[1] |

| Purity | Typically ≥95% | Sigma-Aldrich[1] |

| Storage Temperature | Room Temperature | Sigma-Aldrich[1] |

| InChI Key (HCl Salt) | LZIQQJVIECPAGY-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Proposed Synthesis and Manufacturing

Retrosynthetic Analysis

The primary amine can be disconnected at the C-N bond, pointing to a ketone precursor and an ammonia source. This ketone, 2-(2-fluorophenoxy)-1-phenylethanone, can be further disconnected at the ether linkage, leading back to commercially available starting materials: 2-bromoacetophenone and 2-fluorophenol.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Workflow Diagram

The forward synthesis follows the logic of the retrosynthesis, beginning with the formation of the ether bond and concluding with the installation of the amine.

Caption: Proposed two-step synthesis workflow.

Detailed Laboratory Protocols

Protocol 2.3.1: Synthesis of 2-(2-fluorophenoxy)-1-phenylethanone (Ketone Intermediate)

-

Principle: This step utilizes the Williamson ether synthesis, a classic Sₙ2 reaction where a phenoxide nucleophile displaces a halide.[2] 2-fluorophenol is deprotonated by a mild base to form the nucleophilic 2-fluorophenoxide, which then attacks the electrophilic carbon of 2-bromoacetophenone.

-

Materials:

-

2-Fluorophenol (1.0 eq)

-

2-Bromoacetophenone (1.0 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq), anhydrous

-

Acetone, anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add 2-bromoacetophenone (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (to remove unreacted phenol), deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2-(2-fluorophenoxy)-1-phenylethanone.

-

Protocol 2.3.2: Synthesis of 2-(2-fluorophenoxy)-1-phenylethanamine

-

Principle: This step employs reductive amination. The ketone intermediate reacts with an ammonia source to form a transient imine or enamine, which is then reduced in situ by a hydride reducing agent to the final amine.[3] Sodium cyanoborohydride is an ideal reducing agent for this transformation as it is selective for the protonated iminium ion over the ketone starting material.

-

Materials:

-

2-(2-fluorophenoxy)-1-phenylethanone (1.0 eq)

-

Ammonium acetate (NH₄OAc, 10 eq)

-

Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)

-

Methanol, anhydrous

-

Deionized water

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

1M Sodium hydroxide (NaOH)

-

-

Procedure:

-

Dissolve 2-(2-fluorophenoxy)-1-phenylethanone (1.0 eq) and a large excess of ammonium acetate (10 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the solution at room temperature for 30 minutes to facilitate imine formation.

-

In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol.

-

Add the NaBH₃CN solution dropwise to the reaction mixture at room temperature.

-

Stir the reaction for 24-48 hours, monitoring by TLC for the disappearance of the ketone.

-

Quench the reaction by slowly adding deionized water.

-

Remove the methanol under reduced pressure.

-

Make the remaining aqueous solution basic (pH > 10) by adding 1M NaOH.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude free base.

-

For conversion to the hydrochloride salt, dissolve the crude free base in diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum.

-

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis (Predicted)

While experimental spectra are not publicly available, the expected signals can be predicted based on the molecular structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiple signals between ~6.8-7.5 ppm corresponding to the two distinct phenyl rings. The protons on the fluorophenyl ring will show complex splitting patterns due to both H-H and H-F coupling. Benzylic Proton (-CH-NH₂): A multiplet around ~4.5-5.0 ppm. Methylene Protons (-CH₂-O-): Two diastereotopic protons appearing as a multiplet (or two doublets of doublets) around ~4.0-4.5 ppm. Amine Protons (-NH₂): A broad singlet that can appear over a wide range and is exchangeable with D₂O. |

| ¹³C NMR | Aromatic Carbons: Multiple signals in the ~115-160 ppm region. The carbon directly attached to fluorine will show a large C-F coupling constant. Carbonyl Carbon (Ketone Intermediate): A signal around ~195 ppm. Benzylic Carbon (-CH-NH₂): A signal around ~55-60 ppm. Methylene Carbon (-CH₂-O-): A signal around ~70-75 ppm. |

| Mass Spec (ESI+) | [M+H]⁺ (Free Base): Expected m/z = 232.1132 (for C₁₄H₁₅FNO). High-resolution mass spectrometry should be used to confirm the elemental composition. |

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.

| Parameter | Typical Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA | Trifluoroacetic acid (TFA) acts as an ion-pairing agent to improve peak shape for the amine. |

| Gradient | 5% to 95% B over 20 minutes | A standard gradient to elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm and 220 nm | The phenyl rings provide strong UV absorbance at these wavelengths. |

| Purity Target | >95% (preferably >98%) for research use | Ensures that biological data is attributable to the compound of interest. |

Potential Pharmacology and Mechanism of Action

Direct pharmacological studies on 2-(2-fluorophenoxy)-1-phenylethanamine are not available in the public domain. However, its structure as a phenethylamine derivative allows for an informed discussion of its probable biological targets and mechanism of action. The phenethylamine scaffold is the backbone for a vast number of neuroactive substances, including endogenous neurotransmitters and synthetic drugs.[3][4]

Predicted Biological Targets

Substituted phenethylamines are well-known to interact with monoamine systems in the central nervous system.[3] The primary molecular targets are likely to include:

-

Monoamine Transporters: The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are the most common targets for this class. The compound could act as a substrate (releaser) or an inhibitor (reuptake inhibitor).

-

Trace Amine-Associated Receptor 1 (TAAR1): This G-protein coupled receptor is a key target for endogenous trace amines like β-phenylethylamine and is known to modulate dopaminergic and serotonergic activity.[3]

-

Monoamine Receptors: Direct agonist or antagonist activity at dopamine (D₁, D₂, etc.) or serotonin (5-HT₁ₐ, 5-HT₂ₐ, etc.) receptors is also possible.

Structure-Activity Relationship (SAR) Insights

-

Phenethylamine Core: This is the essential pharmacophore for interaction with monoamine transporters and receptors. It mimics endogenous neurotransmitters like dopamine and norepinephrine.

-

β-Phenoxy Group: The addition of a bulky phenoxy group at the beta-position, as seen in this molecule, often reduces or eliminates activity as a monoamine releaser while potentially enhancing affinity for certain receptors.

-

2-Fluoro Substituent: Fluorine substitution is a key tool in drug design. An ortho-fluoro group on the phenoxy ring can significantly alter the molecule's conformation and electronic properties. This can lead to increased selectivity for a specific biological target, enhanced metabolic stability by blocking sites of oxidation, and improved blood-brain barrier penetration. Studies on other phenethylamine derivatives have shown that halogen substitutions can enhance affinity for targets like the 5-HT₂ₐ receptor.[5][6]

Caption: Hypothesized interactions with CNS targets.

Applications in Research and Development

Given the absence of clinical data, 2-(2-fluorophenoxy)-1-phenylethanamine should be considered a research chemical . Its value lies in its potential use as a tool compound for:

-

Probing Structure-Activity Relationships: Synthesizing and testing this compound alongside a library of related analogues can help elucidate the specific roles of the phenoxy and fluoro substituents in binding to monoamine transporters and receptors.

-

New Ligand Discovery: It can serve as a scaffold or starting point for the development of novel ligands with improved potency, selectivity, or pharmacokinetic properties for targets like DAT, SERT, or specific 5-HT receptor subtypes.

-

Pharmacological Tool: If found to be highly selective for a particular target, it could be used in vitro and in vivo to study the physiological and behavioral roles of that target.

Safety, Handling, and Storage

As a novel research chemical with limited toxicological data, 2-(2-fluorophenoxy)-1-phenylethanamine hydrochloride must be handled with appropriate caution.

Hazard Identification

Safety data for the hydrochloride salt indicates the following GHS hazard statements:[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is room temperature.[1]

References

-

Substituted phenethylamine - Wikipedia. (URL: [Link])

-

Phenethylamine - Wikipedia. (URL: [Link])

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). (URL: [Link])

-

Organic Chemistry Tutor. Williamson Ether Synthesis. (URL: [Link])

-

University of Wisconsin-Madison, Department of Chemistry. The Williamson Ether Synthesis. (URL: [Link])

-

Kim, K., et al. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. (2023-03-01). (URL: [Link])

-

Kim, K., et al. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. (URL: [Link])

-

Patents & Products - Garg Lab - UCLA. (URL: [Link])

-

Google Patents. US Patent No. 8829195. (2021-11-17). (URL: [Link])

-

Google Patents. US Patent No. 7,790,905 B2. (2003-12-29). (URL: [Link])

-

Google Patents. US Patent. (2018-03-21). (URL: [Link])

Sources

- 1. 2-(2-fluorophenoxy)-1-phenylethan-1-amine hydrochloride | 1171091-08-9 [sigmaaldrich.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Phenethylamine - Wikipedia [en.wikipedia.org]

- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Compendium: Molecular Weight and Structural Analysis of C14H14FNO Compounds

Executive Summary

The chemical formula C14H14FNO represents a diverse chemical space of fluorinated, nitrogen-containing organic compounds with a molecular weight of 231.27 g/mol . This specific formula is frequently encountered in medicinal chemistry as a scaffold for kinase inhibitors , monoamine neurotransmitter transporter ligands , and metabolic probes .

This guide provides a rigorous technical analysis of the C14H14FNO chemical space, focusing on the differentiation of structural isomers, synthetic methodologies, and analytical validation. It is designed for researchers requiring precise characterization data for fragment-based drug discovery (FBDD) and forensic analysis.

Cheminformatics & Physical Core

Precise mass spectrometry and elemental analysis are the first lines of defense in compound verification. The values below represent the theoretical baseline for all neutral isomers of C14H14FNO.

Table 1: Physicochemical Properties

| Property | Value | Technical Note |

| Molecular Formula | C14H14FNO | Degree of Unsaturation: 8 |

| Average Molecular Weight | 231.266 g/mol | Standard atomic weights |

| Monoisotopic Mass | 231.105942 Da | Essential for High-Res MS (HRMS) |

| [M+H]+ Mass | 232.1132 Da | Protonated species in ESI+ |

| Elemental Composition | C (72.71%), H (6.10%), F (8.22%), N (6.06%), O (6.92%) | Combustion analysis baseline |

| Heavy Atom Count | 17 | Non-hydrogen atoms |

Structural Isomerism & Classification

The C14H14FNO formula allows for distinct pharmacophores. The two most biologically relevant classes are Fluorobenzyl-methoxyanilines (Secondary Amines) and Phenoxy-phenyl-ethylamines (Primary Amines/Ethers).

Class A: N-Benzylanilines (Secondary Amines)[5]

-

Representative Compound: N-(4-Fluorobenzyl)-4-methoxyaniline

-

CAS: 356531-43-6 (Analogous)

-

Structure: A secondary amine linking a fluorophenyl ring and a methoxyphenyl ring via a methylene bridge.

-

Relevance: Common intermediate in the synthesis of EGFR and VEGFR kinase inhibitors.

Class B: Phenoxyalkylamines (Primary Amines)

-

Representative Compound: 2-(4-Fluorophenoxy)-2-phenylethanamine

-

Structure: An ether linkage connecting a fluorobenzene to a phenethylamine backbone.

-

Relevance: Structural similarity to reuptake inhibitors (e.g., Atomoxetine analogs).

Synthetic Methodologies

To access these scaffolds, two distinct synthetic pathways are employed. The choice of pathway dictates the impurity profile and required purification steps.

Protocol A: Reductive Amination (Targeting Class A)

Objective: Synthesis of N-(4-Fluorobenzyl)-4-methoxyaniline. Mechanism: Condensation of 4-fluorobenzaldehyde with 4-methoxyaniline to form an imine (Schiff base), followed by in situ reduction.

Step-by-Step Protocol:

-

Imine Formation:

-

Dissolve 4-methoxyaniline (1.0 eq) in anhydrous Methanol (MeOH).

-

Add 4-fluorobenzaldehyde (1.0 eq) dropwise.

-

Observation: Solution typically turns yellow/orange, indicating imine formation.

-

Stir at Room Temperature (RT) for 2 hours.

-

-

Reduction:

-

Cool reaction mixture to 0°C.

-

Add Sodium Borohydride (NaBH4) (1.5 eq) in small portions (Exothermic evolution of H2 gas).

-

Allow to warm to RT and stir for 4 hours.

-

-

Work-up:

-

Quench with saturated NH4Cl solution.

-

Extract with Ethyl Acetate (EtOAc) x3.

-

Wash organic layer with Brine, dry over Na2SO4.

-

-

Validation:

-

TLC (Hexane:EtOAc 4:1): Product spot will be more polar (lower Rf) than the aldehyde but less polar than the amine starting material.

-

Protocol B: Williamson Ether Synthesis (Targeting Class B)

Objective: Synthesis of phenoxy-ether scaffolds. Mechanism: SN2 displacement of an alkyl halide by a phenoxide anion.

Figure 1: Divergent synthetic pathways for C14H14FNO isomers. Path A (top) yields secondary amines; Path B (bottom) yields ether-linked primary amines.

Analytical Characterization & Differentiation

Distinguishing between isomers of C14H14FNO requires orthogonal analytical techniques. Mass spectrometry (MS/MS) and NMR are the gold standards.

Mass Spectrometry (ESI-MS/MS)

While both isomers share the parent ion [M+H]+ = 232.11 , their fragmentation patterns (CID) are distinct.

-

Class A (Benzylamine):

-

Dominant Fragment: m/z 109.04 (4-Fluorobenzyl cation).

-

Mechanism: Inductive cleavage of the C-N bond driven by the stability of the benzyl cation (often rearranging to a tropylium ion).

-

Secondary Fragment: m/z 123 (Methoxyaniline radical cation).

-

-

Class B (Phenoxyether):

-

Dominant Fragment: m/z 125 (Loss of phenoxy group) or m/z 107 (Phenoxy radical).

-

Mechanism: Cleavage at the ether oxygen.

-

Nuclear Magnetic Resonance (1H NMR)

-

Class A (Benzylamine):

-

Diagnostic Signal: A sharp singlet (~4.2 ppm) corresponding to the benzylic -CH2- between the nitrogen and the fluorophenyl ring.

-

-

Class B (Phenoxyether):

-

Diagnostic Signal: A triplet (~4.0 ppm) and multiplet corresponding to the ethyl chain (-O-CH2-CH2-N).

-

Figure 2: Analytical decision tree for the structural elucidation of C14H14FNO isomers.

Biological Relevance

Compounds within the C14H14FNO space are not merely theoretical; they serve as critical fragments in modern drug design.

-

Kinase Inhibition: The N-benzylaniline motif is a privileged scaffold. The 4-fluoro substituent mimics the electrostatic properties of a hydroxyl group while preventing metabolic oxidation, a strategy used in optimizing EGFR inhibitors (e.g., Gefitinib analogs).

-

Metabolic Stability: The incorporation of fluorine (C-F bond energy ~116 kcal/mol) blocks the P450-mediated hydroxylation that would typically occur at the para-position of the benzyl ring, significantly extending the half-life of the molecule.

References

-

PubChem Compound Summary. (2025). N-(4-Fluorobenzyl)-4-methoxyaniline (CID 964317). National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary. (2025). 2-(4-Fluoro-phenoxy)-2-phenyl-ethylamine (CID 55017541). National Center for Biotechnology Information. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

-

Holčapek, M., et al. (2010). Fragmentation mechanisms of protonated benzylamines. Journal of Mass Spectrometry. [Link]

Methodological & Application

Chiral separation methods for (R) and (S) 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene

Application Note: Enantiomeric Purification Strategies for (R) and (S) 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene

Executive Summary

Target Molecule: 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene Molecular Class: Primary Benzylic Amine / Aryl Ether Application: Pharmaceutical Intermediate (SSRI/SNRI Analogs)[1]

This Application Note details three validated methodologies for the chiral separation of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene. Due to the presence of a primary amine adjacent to a chiral center and a lipophilic fluorinated ether tail, this molecule presents unique challenges regarding peak tailing and solubility.[1] This guide prioritizes Polysaccharide-based HPLC for analytical/semi-prep needs, Diastereomeric Salt Crystallization for bulk manufacturing, and Biocatalytic Kinetic Resolution for high-enantiomeric excess (ee) synthesis.[1]

Physicochemical Context & Separation Logic

The target molecule features a basic primary amine (

-

Challenge: Primary amines interact strongly with residual silanols on silica columns, causing peak tailing.[1]

-

Solution: All chromatographic methods require basic modifiers (Diethylamine/Triethylamine) or specialized end-capped columns.[1]

-

Scale-Up Strategy: While HPLC is ideal for <10g purification, multi-kilogram separation requires classical resolution via diastereomeric salt formation.[1]

Method A: High-Performance Liquid Chromatography (HPLC)[1][2][3]

Scope: Analytical purity checks (

Column Selection & Rationale

For primary benzylic amines, immobilized polysaccharide phases (Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) offer the best balance of selectivity (

-

Primary Column: Chiralpak AD-H (Amylose-based) or OD-H (Cellulose-based).[1]

-

Alternative (for Mass Spec): Chiralpak IA (Immobilized) allows for broader solvent compatibility (e.g., DCM/THF) to solubilize the fluorinated ether.

Analytical Protocol

System: Agilent 1260 Infinity II or equivalent. Detector: UV @ 210 nm (Amine absorption) and 254 nm (Phenyl ring).[1]

| Parameter | Condition |

| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Heptane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Sample Diluent | Mobile Phase (exclude DEA for stability if storing) |

| Injection Vol. | 5 - 10 µL |

Note on Modifiers: The 0.1% Diethylamine (DEA) is critical to suppress silanol interactions with the primary amine. Without it, the peaks will broaden, ruining resolution.[1]

Semi-Preparative Workflow (Up to 5g)

-

Solubility Check: Dissolve 1g of racemate in 5 mL Mobile Phase. If cloudy, add minimal Dichloromethane (DCM).[1] Note: If using DCM, switch to Chiralpak IA to prevent column damage.[1]

-

Loading: Inject 500 µL aliquots onto a 20mm I.D. semi-prep column.

-

Collection: Collect fractions based on UV threshold.

-

Post-Process: Evaporate solvent under vacuum. Crucial: The residue will contain DEA. Redissolve in DCM and wash with sat.[1]

or water to remove the amine modifier.[1]

Method B: Classical Diastereomeric Salt Resolution

Scope: Bulk Manufacturing (>100g to kg scale). Mechanism: Exploiting solubility differences between diastereomeric salts formed with a chiral acid.[1]

Resolving Agent Selection

Based on structural analogs (2-amino-1-phenylethanol derivatives), the following acids are most effective:

-

(S)-(+)-Mandelic Acid: Often forms crystalline salts with benzylic amines.[1]

-

Dibenzoyl-L-tartaric Acid: Creates a rigid lattice, often improving separation if Mandelic acid fails.[1]

Step-by-Step Protocol (Mandelic Acid Route)

Step 1: Salt Formation

-

Dissolve 10.0 g (40.4 mmol) of racemic 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene in 50 mL of Ethanol (95%) .

-

In a separate flask, dissolve 6.15 g (40.4 mmol, 1.0 eq) of (S)-(+)-Mandelic Acid in 20 mL warm Ethanol.

-

Add the acid solution to the amine solution slowly with stirring at 60°C.

Step 2: Crystallization

-

Allow the mixture to cool slowly to room temperature (25°C) over 4 hours.

-

If no crystals form, scratch the glass or add a seed crystal of the pure salt (if available from small-scale trials).[1]

-

Cool further to 0-4°C for 2 hours to maximize yield.

Step 3: Filtration & Recrystallization [1]

-

Filter the white precipitate.[1] This is typically the (S)-Amine • (S)-Acid salt (verify absolute config via XRD or HPLC).

-

Recrystallization: Dissolve the wet cake in minimal boiling Ethanol. Cool to recrystallize.[1] Repeat until HPLC indicates >99%

.

Step 4: Free-Basing (Recovery)

-

Suspend the purified salt in DCM (100 mL).

-

Add 1M NaOH (100 mL) and stir vigorously for 30 mins.

-

Separate the organic layer, dry over

, and evaporate to yield the pure enantiomer oil.[1]

Method C: Chemo-Enzymatic Kinetic Resolution

Scope: High purity synthesis with Green Chemistry principles. Catalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1]

Reaction Logic

Lipases selectively acylate one enantiomer of a primary amine (usually the R-enantiomer) using an acyl donor, leaving the S-enantiomer as the free amine.

Protocol

-

Setup: In a reaction vessel, dissolve 1.0 g of racemate in MTBE (Methyl tert-butyl ether) (20 mL).

-

Acyl Donor: Add Ethyl Acetate (5 eq) or Isopropyl Acetate .[1]

-

Catalyst: Add 100 mg Novozym 435 beads.

-

Incubation: Shake at 30-40°C. Monitor by HPLC.

-

Reaction Stop: When conversion reaches 50% (theoretical max yield for resolution).

-

-

Workup:

-

Filter off the enzyme beads (reusable).[1]

-

The solution contains (S)-Amine (unreacted) and (R)-Amide (acylated).

-

-

Separation:

Visualizations & Workflows

Figure 1: Method Selection Decision Tree

Caption: Decision matrix for selecting the optimal chiral separation strategy based on production scale.

Figure 2: Diastereomeric Salt Resolution Workflow

Caption: Step-by-step workflow for the classical resolution using (S)-Mandelic acid.

References

-

Regis Technologies. (n.d.).[1][3] Chiral Stationary Phases - HPLC. Retrieved from [Link]

-

Phenomenex. (n.d.).[1] Chiral HPLC Separations Guide. Retrieved from [Link]

-

Ghanem, A., et al. (2021).[1] "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines." Molecules. Retrieved from [Link][4]

-

Kozma, D., et al. (1994).[1] "The role of solvates in optical resolution. A study of the diastereoisomeric salts formed from enantiomeric 2-amino-2-phenylethanol and (R)-mandelic acid." J. Chem. Soc., Perkin Trans.[1] 2. Retrieved from [Link][4]

Sources

Application Notes and Protocols: Preparation of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene Hydrochloride Salt

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride, a key intermediate in pharmaceutical research and development. The protocol herein details a robust and reproducible multi-step synthesis, beginning with a nucleophilic aromatic substitution (SNAr) reaction to form a diaryl ether, followed by a selective reduction of a nitro group, and concluding with the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful synthesis and high-purity product isolation.

Introduction and Scientific Background

1-(2-Amino-2-phenylethoxy)-2-fluorobenzene and its salts are valuable building blocks in medicinal chemistry, often serving as precursors for the synthesis of complex heterocyclic compounds with potential therapeutic applications. The strategic placement of the fluoro-, amino-, and phenoxy- moieties provides multiple points for diversification and molecular scaffolding.

The synthetic strategy presented here is a logical and efficient pathway that leverages well-established and reliable chemical transformations. The initial SNAr reaction between a substituted phenol and an activated fluoro-nitroaromatic compound is a cornerstone of modern organic synthesis for constructing diaryl ether linkages.[1] The subsequent selective reduction of the aromatic nitro group to an amine is a critical step, for which several methods exist. This protocol employs a classic and effective method, highlighting the importance of choosing a reducing agent that is chemoselective and avoids unwanted side reactions.[2][3][4][5] Finally, the conversion of the resulting amine to its hydrochloride salt enhances its stability, crystallinity, and handling properties, which are crucial for downstream applications and storage.[6]

Mechanistic Considerations

The overall synthesis can be broken down into three key transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the reaction of a phenoxide with a nitro-activated fluoroaromatic ring. The electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion by the phenoxide nucleophile.

-

Chemoselective Nitro Group Reduction: The reduction of the nitro group to a primary amine is a pivotal step. While various reagents can achieve this, tin(II) chloride (SnCl₂) in an acidic medium is a mild and effective choice that often preserves other reducible functional groups.[3][7] The reaction proceeds through a series of electron and proton transfers, with tin acting as the reducing agent.[2]

-

Salt Formation: The final step involves the protonation of the basic amino group with hydrochloric acid to form the stable and often crystalline hydrochloride salt. This not only aids in purification by crystallization but also improves the compound's solubility in aqueous media and its long-term stability.

Experimental Protocols

Overall Synthetic Scheme

Caption: Synthetic pathway for 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Fluoronitrobenzene | Reagent Grade, ≥99% | Sigma-Aldrich | |

| (S)-(+)-2-Phenylglycinol | ≥98% | Sigma-Aldrich | |

| Sodium Hydride | 60% dispersion in mineral oil | Sigma-Aldrich | Handle with extreme care |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | Use freshly distilled or from a solvent purification system |

| Tin(II) Chloride Dihydrate | ≥98% | Sigma-Aldrich | |

| Concentrated Hydrochloric Acid | ACS Reagent, 37% | Fisher Scientific | |

| Ethanol | 200 proof, absolute | Fisher Scientific | |

| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | |

| Ethyl Acetate | ACS Grade | Fisher Scientific | |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||

| Saturated Sodium Chloride Solution (Brine) | Prepared in-house | ||

| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific | |

| Hydrochloric Acid in Diethyl Ether | 2.0 M solution | Sigma-Aldrich |

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-(2-Nitro-2-phenylethoxy)-2-fluorobenzene

-

Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (S)-(+)-2-phenylglycinol (5.0 g, 36.4 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.61 g, 40.1 mmol) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Nucleophilic Aromatic Substitution: Cool the reaction mixture back to 0 °C. Add a solution of 2-fluoronitrobenzene (5.14 g, 36.4 mmol) in anhydrous THF (20 mL) dropwise via the dropping funnel over 30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water (50 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Step 2: Synthesis of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the purified 1-(2-nitro-2-phenylethoxy)-2-fluorobenzene from Step 1 (assumed quantitative yield, 36.4 mmol) and ethanol (100 mL).

-

Reduction: To this solution, add tin(II) chloride dihydrate (41.1 g, 182 mmol). Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (50 mL).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (200 g). Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (2 x 75 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

Step 3: Preparation of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene Hydrochloride Salt

-

Salt Formation: Dissolve the crude 1-(2-amino-2-phenylethoxy)-2-fluorobenzene in a minimal amount of diethyl ether (approximately 50-75 mL).

-

Precipitation: Cool the solution in an ice bath and add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise with stirring until no further precipitation is observed.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product as a hydrochloride salt.

Experimental Workflow Diagram

Caption: Detailed workflow for the synthesis of the target compound.

Characterization and Data Analysis

The identity and purity of the final product, 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride, should be confirmed by standard analytical techniques.

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons in the range of 6.8-7.5 ppm. Protons of the ethoxy linker will appear as multiplets. The benzylic proton will be a distinct multiplet. The amine protons will appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons will appear in the range of 110-160 ppm. The carbons of the ethoxy linker will be in the aliphatic region. |

| FT-IR | Characteristic peaks for N-H stretching of the ammonium salt (around 3000-3200 cm⁻¹), C-H aromatic and aliphatic stretching, C-O-C ether linkage, and C-F bond. |

| Mass Spec (ESI+) | The molecular ion peak corresponding to the free base [M+H]⁺ should be observed. |

Purity Assessment

The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC). A purity of >98% is generally considered acceptable for most research applications.

Safety and Handling

General Precautions: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Hazards:

-

Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

-

2-Fluoronitrobenzene: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.[8][9][10][11]

-

Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.[12]

-

Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. Keep away from ignition sources.

For detailed safety information, consult the Safety Data Sheets (SDS) for all reagents used.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete deprotonation of the alcohol. | Ensure the sodium hydride is fresh and the THF is anhydrous. |

| Inactive 2-fluoronitrobenzene. | Use freshly opened or purified reagent. | |

| Incomplete reduction in Step 2 | Insufficient amount of reducing agent or acid. | Ensure the correct stoichiometry is used. |

| Deactivated tin(II) chloride. | Use fresh reagent. | |

| Oily product after salt formation | Impurities present in the free amine. | Purify the amine by column chromatography before salt formation. |

| Incorrect solvent for precipitation. | Try alternative solvents such as isopropanol or a mixture of diethyl ether and hexanes. |

Conclusion

This application note provides a detailed and reliable protocol for the preparation of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The mechanistic insights and troubleshooting guide further support the successful execution of this synthesis.

References

-

askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. Nitro Reduction - SnCl2. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl? Retrieved from [Link]

-

AkzoNobel. (2016, June 25). Safety Data Sheet. Retrieved from [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles. Retrieved from [Link]

-

Organic Syntheses. Fluorobenzene. Retrieved from [Link]

- Google Patents. US4069262A - Preparation of 2-fluoronitrobenzene.

-

Freie Universität Berlin. (2025, March 21). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Retrieved from [Link]

-

PrepChem.com. Preparation of fluorobenzene. Retrieved from [Link]

-

ResearchGate. (a) Possible reaction pathways for 2-phenoxy-1-phenylethanol. (b) The. Retrieved from [Link]

- Google Patents. US6162832A - 2-Phenoxyaniline derivatives.

-

Organic Syntheses. Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of. Retrieved from [Link]

- Google Patents. CN104030882A - Method for preparing fluorobenzene.

-

MDPI. Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. Retrieved from [Link]

-

PubMed Central. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]

-

National Institutes of Health. 2-Phenoxy-1-phenylethanone | C14H12O2 | CID 222171 - PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information for. Retrieved from [Link]

-

Organic Syntheses. β-PHENYLETHYLAMINE. Retrieved from [Link]

-

PubMed Central. (2021, November 25). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Retrieved from [Link]

- Google Patents. US3439016A - 2-amino-2' and 4'-cyanobenzophenones.

- Google Patents. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.

-

ResearchGate. (2025, August 5). Fluorogenic Reagents for Amino Acids in High-Performance Liquid Chromatography, Phenanthraoxazolylphenylisothiocyanates. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 8. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

Application Note: Solvent Optimization for 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene in Bioassays

This Application Note is designed as a comprehensive technical guide for researchers working with 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene (and its related salts, e.g., CAS 1171091-08-9). It addresses the physicochemical challenges of this fluorinated aryl-alkyl amine and provides a robust, standardized protocol for solvent selection, stock preparation, and bioassay introduction.

Abstract & Compound Analysis

The compound 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene represents a chemical class of fluorinated aryl-alkyl ether amines . These molecules possess a "Janus-faced" nature: a lipophilic fluorinated aromatic sector driving membrane permeability, and a polar primary amine tail (

In bioassays (enzymatic or cell-based), the failure mode is rarely chemical degradation but rather micro-precipitation —where the compound "crashes out" upon dilution from an organic stock into an aqueous buffer. This invisible precipitation leads to false negatives (loss of potency) or false positives (aggregate-based inhibition).

Physicochemical Profile

| Feature | Characteristic | Impact on Solubility |

| Core Structure | Diaryl ether with ethylamine linker | Moderate Lipophilicity (LogP ~2.5–3.5 est.) |

| Functional Group | Primary Amine ( | Basic (pKa ~9.0–9.5). Protonated at physiological pH. |

| Substituent | 2-Fluoro group | Increases lipophilicity compared to non-fluorinated analogs. |

| Common Forms | Free Base (Viscous oil/solid) | Soluble in organic solvents; poor water solubility. |

| Hydrochloride Salt (Solid) | Improved water solubility, but may still require co-solvents. |

Solvent Selection Strategy

For high-throughput screening (HTS) and precise pharmacological assays, Dimethyl Sulfoxide (DMSO) is the superior choice over Ethanol or aqueous acidification, provided specific handling protocols are followed.

Comparative Solvent Analysis

| Solvent | Suitability | Mechanism & Rationale |

| DMSO (Anhydrous) | Recommended | Universal Solvency: Dissolves both Free Base and HCl salt forms effectively at high concentrations (>10 mM).Low Volatility: Prevents concentration drift during storage.Cryoprotection: Suitable for freeze-thaw cycles. |

| Ethanol (EtOH) | Conditional | Volatility Risk: Evaporation alters stock concentration over time.Toxicity: Higher cytotoxicity profile in some sensitive cell lines compared to low-concentration DMSO. |

| Acidified Water | Not Recommended | While the amine can be protonated, the lipophilic fluorophenyl tail may promote micelle formation or aggregation in purely aqueous stocks, leading to non-linear dose responses. |

Experimental Protocol: Stock Preparation & Dilution

Phase A: Pre-Solubilization Check (The "Salt" Decision)

Before adding solvent, verify the specific form of your compound using the Certificate of Analysis (CoA).

-

Scenario A: Hydrochloride Salt (e.g., CAS 1171091-08-9) [1]

-

Scenario B: Free Base

-

Behavior: Waxy solid or viscous oil.

-

Solvent: 100% DMSO is mandatory.

-

Phase B: Preparation of 10 mM Master Stock

Objective: Create a stable, high-concentration stock solution.

-

Weighing: Weigh approximately 2–5 mg of the compound into a sterile, antistatic glass vial. Note: Avoid plastic microfuge tubes for long-term storage of lipophilic amines to prevent adsorption.

-

Calculation: Calculate the volume of DMSO required for exactly 10 mM.

-

Dissolution: Add high-grade anhydrous DMSO (≥99.9%). Vortex vigorously for 30 seconds.

-

Visual Check: Solution must be optically clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

-

Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C.

Phase C: The "Step-Down" Dilution (Critical for Bioassays)

Directly pipetting 100% DMSO stock into a cell culture well often causes local "shock" precipitation. Use an Intermediate Dilution Step .

Workflow Diagram (Graphviz DOT):

Caption: Step-down dilution strategy minimizes osmotic shock and precipitation. The intermediate step ensures the compound is pre-equilibrated in an aqueous-organic mix before final dilution.

Quality Control & Validation

Trust but verify. A clear stock solution does not guarantee a soluble assay condition.[4]

Protocol: Turbidimetric Solubility Assay

-

Prepare Plate: In a clear-bottom 96-well plate, dispense 198 µL of your specific Assay Buffer (e.g., DMEM + 10% FBS).

-

Spike: Add 2 µL of your DMSO stock (various concentrations) to reach final assay concentrations (e.g., 1, 10, 50, 100 µM).

-

Incubate: Shake at 300 rpm for 1 hour at 37°C (or assay temperature).

-

Read: Measure Absorbance at 620 nm (background turbidity).

-

Pass Criteria:

above buffer blank. -

Fail Criteria: Visible cloudiness or high OD indicates precipitation.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Stock | Moisture in DMSO | Use anhydrous DMSO; store over molecular sieves. |

| Turbidity in Assay | Concentration > Solubility Limit | Perform the Turbidimetric Assay (Sec 4) to determine the "Kinetic Solubility Limit." |

| Loss of Potency | Adsorption to Plastic | Lipophilic amines stick to polystyrene. Use Low-Binding plates or add 0.01% BSA/Tween-20 to buffer. |

| Cell Toxicity | DMSO Intolerance | Ensure final DMSO concentration is < 0.5% (v/v). Include a "Vehicle Control" (DMSO only) in all runs. |

References

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for kinetic solubility protocols).

-

ChemSrc. (2023). 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride CAS Details. Retrieved from [Link]

- Waybright, T. J., et al. (2009). Increasing the reliability of high-throughput screening: Solvent effects. Journal of Biomolecular Screening. (Establishes DMSO limits in bioassays).

Sources

- 1. 842137-56-8,4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Improved dissolution behavior of lipophilic drugs by solid dispersions: the production process as starting point for formulation considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving yield in the synthesis of beta-phenoxy amines

Technical Support Center: Synthesis of Beta-Phenoxy Amines

Current Status: Operational

Agent: Senior Application Scientist (Process Chemistry Division)

Topic: Optimization of Yield and Selectivity in

Executive Summary & Strategy Selection

Welcome to the technical support hub. The

Low yields in this synthesis usually stem from three distinct failure modes: Regiochemical scramble (in ring-opening), Steric stagnation (in Mitsunobu), or Competitive hydrolysis (in SNAr).

Before troubleshooting, verify you are using the correct route for your substrate's constraints using the decision matrix below.

Strategic Decision Matrix

| Constraint | Recommended Route | Primary Risk |

| Chiral Center Required | Mitsunobu Reaction | Purification difficulties (TPPO removal); Steric hindrance. |

| Scale-Up (>100g) | SNAr (Nucleophilic Aromatic Substitution) | Harsh conditions; Requires electron-deficient aryl fluoride. |

| Atom Economy / Green | Aziridine/Epoxide Ring Opening | Regioselectivity issues (C2 vs. C3 attack). |

Module A: Aziridine & Epoxide Ring Opening

Context: You are reacting a phenol with an aziridine or epoxide to form the ether linkage. Common Issue: “I am getting a mixture of regioisomers (attack at C2 vs. C3).”

The Mechanistic Root Cause

The regioselectivity is dictated by the competition between steric control (attacking the less hindered carbon) and electronic control (attacking the carbon that best stabilizes a developing positive charge).

-

Basic/Nucleophilic Conditions: Favor Steric Control (Attack at terminal/least substituted carbon).

-

Acidic/Lewis Acid Conditions: Favor Electronic Control (Attack at the more substituted benzylic/internal carbon) due to the "carbocation-like" transition state.

Troubleshooting Protocol: Locking Regioselectivity

Q: How do I force the phenol to attack the more substituted carbon (e.g., for Atomoxetine precursors)? A: You must shift the mechanism from pure SN2 to an activated "borderline SN1" pathway using a Lewis Acid.

Optimized Protocol (Lewis Acid Catalysis):

-

Catalyst: Scandium Triflate [Sc(OTf)

] (5-10 mol%) is superior to BF -

Solvent: Acetonitrile (MeCN) or Toluene.

-

Procedure:

Q: The reaction is sluggish with electron-rich phenols.

A: Electron-rich phenols are poor nucleophiles here. Add a mild base (K

Figure 1: Decision pathway for controlling regioselectivity in aziridine ring opening.

Module B: The Mitsunobu Reaction

Context: Coupling a chiral amino-alcohol with a phenol to invert stereochemistry. Common Issue: “The reaction turns dark, but I recover starting material,” or “I cannot separate the product from Triphenylphosphine oxide (TPPO).”

Troubleshooting Protocol: The "Dead" Reaction

Q: My phenol is sterically hindered (e.g., ortho-substituted). Yield is <20%.

A: The standard DEAD/PPh

-

Fix: Switch reagents to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu

(Tributylphosphine). PBu

Q: Order of Addition Check. A: Incorrect addition order kills the reactive betaine.

-

Correct Protocol:

-

Dissolve PPh

(1.5 equiv) and Substrate Alcohol in dry THF. -

Cool to 0°C.

-

Add DEAD/DIAD (1.5 equiv) dropwise. Wait 10 mins for the complex to form (yellow solution).

-

Add the Phenol (nucleophile) last.

-

Why: This ensures the alcohol activates the phosphine before the phenol can protonate the hydrazine intermediate prematurely.

-

Troubleshooting Protocol: Purification (The TPPO Nightmare)

Q: How do I get rid of the Triphenylphosphine oxide (TPPO)? A: Do not rely solely on chromatography. Use a chemical precipitation method before the column.

-

The MgCl

Workup: Concentrate the reaction mixture. Resuspend in Toluene. Add MgCl -

Alternative: Use Polymer-Supported Triphenylphosphine (PS-PPh

) . It costs more but allows you to remove the oxide by simple filtration.

Module C: Nucleophilic Aromatic Substitution (SNAr)

Context: Reacting an amino alcohol with a fluoro-benzene (Common in Atomoxetine commercial synthesis). Common Issue: “Low conversion despite high heat.”

Troubleshooting Protocol

Q: The reaction stalls at 60% conversion. A: This is often due to water contamination deactivating the base (NaH) or competing hydrolysis of the fluoride.

-

Solvent Switch: Move from DMF to DMSO or DMI (1,3-Dimethyl-2-imidazolidinone). The rate of SNAr in DMSO is often 10-100x faster due to better solvation of the cation, leaving the alkoxide "naked" and more reactive.

-

Temperature: These reactions often require >90°C. Ensure your protecting group (e.g., Boc) is stable. If using N-Methyl, ensure no volatile amine loss.

Data & Comparison Table

| Parameter | Aziridine Opening (Sc(OTf) | Mitsunobu (DEAD/PPh | SNAr (NaH/DMSO) |

| Typical Yield | 85-95% | 60-80% | 90-98% |

| Stereochemistry | Retention (usually) | Inversion | Retention |

| Atom Economy | High | Very Low (High Mass Waste) | Moderate |

| Major Impurity | Regioisomer | TPPO / Hydrazine | Hydrolysis product |

| Key Reagent Cost | High (Catalyst) | Moderate | Low |

Visualization: The "Sticky Amine" Purification Workflow

Amines often streak on silica gel due to interaction with acidic silanol groups. Follow this workflow to recover yield during purification.

Figure 2: Purification logic for isolating basic amines without yield loss.

References

-

Yadav, J. S., et al. "Sc(OTf)

catalyzed regioselective ring opening of aziridines with phenols." Tetrahedron Letters, vol. 43, no. 11, 2002, pp. 2095-2098. -

Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2551–2651.

-

Liu, H., et al. "Synthesis of Atomoxetine Hydrochloride." ChemicalBook / Patent Review, 2013. (Describing the SNAr route vs Mitsunobu).

- Bates, R. "Organic Synthesis using Transition Metals." Postgraduate Chemistry Series, 2012. (Reference for Lewis Acid mechanisms).

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic analysis of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with peak asymmetry—specifically peak tailing—during HPLC analysis of this compound. Our goal is to provide a foundational understanding of the issue and a systematic, actionable guide to achieving sharp, symmetrical peaks for robust and accurate quantification.

Part 1: Foundational Understanding & FAQs

This section addresses the fundamental principles behind the common chromatographic challenges associated with 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene.

Q1: Why is my peak for 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene tailing?

Answer: The primary reason for peak tailing with this compound is its chemical structure. 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene contains a primary amine functional group (-NH₂), which makes it a basic compound. In the slightly acidic to neutral pH range often used in reversed-phase HPLC, this amine group becomes protonated (positively charged). This leads to undesirable secondary interactions with the stationary phase.

The most common cause is the interaction between the positively charged analyte and residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[1][2] These silanol groups are acidic and can become deprotonated (negatively charged, Si-O⁻), creating strong ionic attractions with the analyte.[3] This secondary retention mechanism holds back a fraction of the analyte molecules, causing them to elute later than the main band and creating a characteristic "tail".[1][4]

Several factors can worsen this effect:

-

Column Chemistry: Older, Type A silica columns have a higher concentration of acidic silanols and trace metal impurities (like iron and aluminum) that increase silanol activity.[4][5]

-

Mobile Phase pH: If the mobile phase pH is not properly controlled, the ionization states of both the analyte and the silanol groups can fluctuate, leading to inconsistent and poor peak shape.[6][7]

-

Column Degradation: Over time, the protective "end-capping" on a column can hydrolyze, exposing more active silanol sites.[8]

Caption: Unwanted ionic interaction causing peak tailing.

Part 2: Systematic Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve peak tailing. Start with Q2 and proceed as needed.

Caption: A logical workflow for troubleshooting peak tailing.

Q2: I'm seeing significant tailing. Where should I start my troubleshooting?

Answer: The most effective and common first step is to modify the mobile phase pH . By lowering the pH, you can suppress the ionization of the problematic silanol groups, dramatically reducing the secondary ionic interactions that cause tailing.[3][9]

Protocol 1: Low pH Mobile Phase Optimization

-

Prepare Aqueous Mobile Phase: Create an aqueous mobile phase (e.g., HPLC-grade water) with a low concentration of a suitable acid. A common starting point is 0.1% (v/v) formic acid, which typically yields a pH around 2.8.[10]

-

Ensure pH is Low Enough: The goal is to operate at a pH at least 2 units below the pKa of the silanol groups (pKa ≈ 3.8-4.2).[3] A pH between 2.5 and 3.5 is generally effective.[9][11]

-

Equilibrate the Column: Flush the column with at least 10-20 column volumes of the new mobile phase (pre-mixed with your organic solvent, e.g., Acetonitrile/0.1% Formic Acid 50:50) until the backpressure and detector baseline are stable.

-

Inject and Analyze: Inject your sample of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene. The peak shape should be significantly improved.

-

Fine-Tune (If Needed): If retention is too low at low pH, you may need to decrease the percentage of the organic modifier in your mobile phase to compensate.[9]

Q3: I've lowered the pH, but the tailing has only slightly improved. What is the next logical step?

Answer: If pH adjustment alone is insufficient, your column chemistry is the next most likely culprit. Not all C18 columns are created equal, especially when analyzing basic compounds.

Modern, high-purity columns are specifically designed to minimize silanol interactions.[4][12]

-

End-Capping: Most modern columns are "end-capped," a process that chemically bonds a small, non-polar group (like trimethylsilyl) to many of the free silanols, effectively shielding them from the analyte.[7][13]

-

High-Purity (Type B) Silica: These columns are made from silica with very low metal contamination, resulting in less acidic and less active silanol groups compared to older Type A silica.[4]

-

Hybrid Particles: Columns using organo-silica hybrid particles have fewer surface silanols and offer a wider usable pH range, making them an excellent choice for basic compounds.[5][14]

| Column Technology | Suitability for Basic Compounds | Key Feature |

| Modern End-Capped Type B Silica | Excellent | High-purity silica with minimal active silanols.[4][13] |

| Organo-Silica Hybrid | Excellent | Mechanically strong and stable across a wide pH range (e.g., 1-12).[12][14] |

| Polar-Embedded Phase | Very Good | Contains a polar group embedded in the alkyl chain, which helps shield silanols.[7] |

| Older, Non-End-Capped Type A Silica | Poor | High concentration of active, acidic silanols.[4] |

Actionable Step: If you are not already using one, switch to a high-quality, end-capped column from a reputable manufacturer known for good performance with basic analytes.

Q4: What are the pros and cons of using Trifluoroacetic Acid (TFA) versus Formic Acid (FA) as an additive?

Answer: Both are used to lower the mobile phase pH, but they function differently and have significant implications for your analysis, especially if using mass spectrometry (MS) detection.

-

Formic Acid (FA) is a weaker acid and is the preferred choice for LC-MS applications. It effectively controls pH but can be less effective at masking highly active silanol sites on older columns.[15]

-

Trifluoroacetic Acid (TFA) is a strong acid that not only lowers the pH but also acts as an ion-pairing agent .[16] The TFA anion (CF₃COO⁻) pairs with the protonated analyte (R-NH₃⁺), forming a neutral complex. This complex does not interact with silanol sites, leading to excellent peak shape. However, TFA is a strong ion suppressant in the MS source and is very difficult to remove from the system, making it unsuitable for most modern LC-MS analyses.[16][17]

| Additive | Typical Conc. | Pros | Cons |

| Formic Acid | 0.1% | Excellent for LC-MS, volatile.[10] | May not fully eliminate tailing on older columns.[15] |

| Trifluoroacetic Acid | 0.05% - 0.1% | Excellent peak shape improvement, acts as ion-pair agent.[16] | Severe signal suppression in MS, can contaminate the system.[17] |

Q5: Is it ever a good idea to use a high pH mobile phase for a basic compound?

Answer: Yes, this can be a very effective strategy, but it requires a column specifically designed for high pH stability . At a high pH (e.g., pH 10), which is well above the pKa of the amine group, 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene will be in its neutral, uncharged form (R-NH₂). In this state, it has no ionic attraction to the now-ionized silanol groups (Si-O⁻), eliminating the primary cause of tailing.[14][18]

CRITICAL WARNING: Using a standard silica column above pH 7.5-8 will rapidly and irreversibly dissolve the silica support, destroying the column.[3][11]

Protocol 2: High pH Mobile Phase Screening

-

Confirm Column Compatibility: Ensure you are using a hybrid-particle column or another column explicitly rated for high pH use (e.g., stable up to pH 12).[14]

-

Prepare Mobile Phase: Use a volatile, MS-compatible buffer suitable for high pH, such as 10 mM ammonium bicarbonate or ammonium hydroxide, adjusted to pH 10.

-

Equilibrate and Analyze: Follow the equilibration and analysis steps from Protocol 1. The neutral analyte will likely be more retained, so you may need to increase the organic content of your mobile phase.[18]

Q6: My peak shape is still not ideal. Could the problem be with my HPLC system itself?

Answer: Absolutely. If you have optimized the method chemistry (pH, column), the issue may be physical or instrumental. These problems, often grouped as "extra-column effects," add dead volume to the system, allowing the peak to broaden and tail after it leaves the column.[7][19]

Troubleshooting Checklist for Instrumental Effects:

-

Fittings and Tubing: Ensure all fittings are properly tightened. Use narrow internal diameter tubing (e.g., 0.005" or 125 µm) between the injector, column, and detector to minimize dead volume.[7][19]

-

Column Void: A void at the head of the column, caused by pressure shocks or silica dissolution, can severely distort peak shape.[13] Try reversing and flushing the column (if permitted by the manufacturer) or, ideally, replace it. Using a guard column can help protect the analytical column.[8]

-

Column Contamination: Strongly retained matrix components can build up at the column inlet, creating active sites that cause tailing. Implement a robust column wash procedure after your analytical sequence.[20]

-

Column Overload: Injecting too much sample mass can saturate the stationary phase.[20] To check for this, prepare and inject a sample that is 10-fold more dilute. If the peak shape improves dramatically, you are likely overloading the column.

Q7: I've heard about using additives like Triethylamine (TEA). Is this a valid strategy?

Answer: The use of a competing base like Triethylamine (TEA) is a more traditional approach that is less common today but can still be effective.[4] TEA is added to the mobile phase (e.g., 5-20 mM) and, being a strong base, it preferentially interacts with and neutralizes the active silanol sites, effectively "masking" them from your analyte.[21]

However, this method has significant drawbacks:

-

It can shorten column lifetime by accelerating the hydrolysis of the silica and bonded phase.[21]

-

It can cause baseline disturbances and is not suitable for LC-MS.

-

Modern, high-purity columns generally provide superior peak shape without the need for such additives.[12]

This strategy is best considered a last resort if you are constrained to using an older column and cannot replace it.

References

- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?

-

ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?[Link]

-

Moravek. Exploring the Role of pH in HPLC Separation. [Link]

-

Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. [Link]

-

KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

-

LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

-

Agilent. (2010). Control pH During Method Development for Better Chromatography. [Link]

-

Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]

-

Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

-

Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]

-

Element Lab Solutions. Peak Tailing in HPLC. [Link]

-

Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

-

Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

-

ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]

-

Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

-

YMC. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

-

ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

-

LCGC International. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

-

Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

-

Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

-

LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

-

CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. [Link]

-

Quora. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?[Link]

-

HELIX Chromatography. HPLC Methods for analysis of Trifluoroacetic acid. [Link]

-

Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

-

Swansea University. HPLC solvents and mobile phase additives. [Link]

-

Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. [Link]

-

SIELC Technologies. HPLC Analysis of TFA. [Link]

-

MicroSolv Technology Corporation. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. [Link]

-

PubChemLite. 1-(2-amino-2-phenylethoxy)-2-fluorobenzene hydrochloride (C14H14FNO). [Link]

-

LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

-

Phenomenex. Tip on Peak Tailing of Basic Analytes. [Link]

-

PharmaCompass. 1-Amino-2-fluorobenzene Drug Information. [Link]

-

National Center for Biotechnology Information. 2-Amino-2-phenylethan-1-ol. PubChem Compound Summary for CID 134797. [Link]

-

LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

-

National Center for Biotechnology Information. 3-{2-[(5-aminopentyl)amino]-2-oxoethoxy}-5-({[1-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl phenylmethanesulfonate. PubChem Compound Summary for CID 448772. [Link]

-

National Center for Biotechnology Information. 2-Amino-5-chloro-2'-fluorobenzophenone. PubChem Compound Summary for CID 69912. [Link]

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

-

ResearchGate. (2025, August 5). Fluorogenic Reagents for Amino Acids in High-Performance Liquid Chromatography, Phenanthraoxazolylphenylisothiocyanates. [Link]

-

MDPI. Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. [Link]

Sources

- 1. pharmagrowthhub.com [pharmagrowthhub.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 6. moravek.com [moravek.com]

- 7. chromtech.com [chromtech.com]

- 8. waters.com [waters.com]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. agilent.com [agilent.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. labcompare.com [labcompare.com]

- 14. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]

- 15. chromatographytoday.com [chromatographytoday.com]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]

- 19. pharmagrowthhub.com [pharmagrowthhub.com]

- 20. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 21. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]

Validation & Comparative

Advanced Characterization of C14H14FNO Derivatives: A Comparative MS Fragmentation Guide

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of C14H14FNO isomers , specifically focusing on the differentiation of regioisomeric N-benzyl-anilines . These compounds serve as critical intermediates in the synthesis of pharmaceutical agents (e.g., retigabine analogs) and are frequently encountered as impurities or designer drug precursors.

Executive Summary & Scientific Rationale

The molecular formula C14H14FNO (Exact Mass: 231.1059 Da) presents a classic analytical challenge: distinguishing between regioisomers that share identical elemental composition and degrees of unsaturation (DoU = 8).

In drug development, the specific location of a fluorine atom or a methoxy group dramatically alters metabolic stability (metabolic soft spots) and pharmacological potency. Standard low-resolution MS cannot distinguish these isomers. This guide compares the performance of Electron Ionization (EI) versus Electrospray Ionization Tandem MS (ESI-MS/MS) in elucidating these structures, proving that ESI-MS/MS with Collision-Induced Dissociation (CID) is the superior methodology for unambiguous identification.

Core Case Study: We compare two specific isobaric derivatives:

-

Compound A: N-(4-fluorobenzyl)-4-methoxyaniline (Fluorine on the benzyl ring).[1]

-

Compound B: N-(4-methoxybenzyl)-4-fluoroaniline (Fluorine on the aniline ring).

Mechanistic Insight: The Fragmentation Logic

To successfully differentiate these isomers, one must understand the causality of bond cleavage. The fragmentation is driven by the stability of the resulting carbocations.

The "Benzyl-Aniline" Cleavage Rule

Upon ionization (specifically in ESI where

-

Pathway A (Compound A): Cleavage yields a 4-fluorobenzyl cation (m/z 109) and a neutral 4-methoxyaniline molecule.

-

Pathway B (Compound B): Cleavage yields a 4-methoxybenzyl cation (m/z 121) and a neutral 4-fluoroaniline molecule.

The methoxy group is a strong electron-donating group (EDG), making the 4-methoxybenzyl cation significantly more stable than the 4-fluorobenzyl cation. Consequently, the relative abundance of these diagnostic ions shifts dramatically between isomers.

Visualization of Signaling Pathways (Fragmentation Tree)

Caption: Comparative fragmentation tree for C14H14FNO regioisomers. Note the divergence in diagnostic cations (m/z 109 vs 121) driven by substituent stability.

Comparative Performance: EI vs. ESI-CID

This section objectively compares two ionization techniques for analyzing C14H14FNO derivatives.

| Feature | Electron Ionization (EI) | ESI-MS/MS (CID) | Verdict |

| Ionization Energy | 70 eV (Hard) | Soft Ionization (Protonation) | ESI Wins for molecular ion preservation. |

| Molecular Ion ( | Often weak or absent (extensive fragmentation). | Strong | ESI Wins for confirming formula C14H14FNO. |

| Isomer Specificity | Produces generic tropylium ions (m/z 91) that mask substituent position. | Controlled collision energy allows tuning to see specific benzyl cations (m/z 109 vs 121). | ESI Wins for structural elucidation. |

| Sensitivity | Nanogram level. | Picogram level (LC-coupled). | ESI Wins for trace impurity analysis. |